molecular formula C23H18N4O2 B403319 (4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403319
M. Wt: 382.4g/mol
InChI Key: HYGMGTSEZZMGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes an acetyl-phenyl group, a hydrazono linkage, and a diphenyl-pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-acetylphenylhydrazine with 2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The hydrazono group can also interact with nucleophiles, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
  • 4-[(4-Chloro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
  • 4-[(4-Nitro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one

Uniqueness

(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4g/mol

IUPAC Name

4-[(4-acetylphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H18N4O2/c1-16(28)17-12-14-19(15-13-17)24-25-22-21(18-8-4-2-5-9-18)26-27(23(22)29)20-10-6-3-7-11-20/h2-15,26H,1H3

InChI Key

HYGMGTSEZZMGKD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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